(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

Stereochemistry Chiral Building Block Medicinal Chemistry

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol (CAS 1233955-42-4) is a chiral organic molecule belonging to the aminopyridine class. It features a cyclohexanol core bearing a 3-nitropyridine-2-ylamino substituent at the 4-position with defined (1R,4R) stereochemistry.

Molecular Formula C11H15N3O3
Molecular Weight 237.259
CAS No. 1233955-42-4
Cat. No. B2628663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol
CAS1233955-42-4
Molecular FormulaC11H15N3O3
Molecular Weight237.259
Structural Identifiers
SMILESC1CC(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])O
InChIInChI=1S/C11H15N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-2,7-9,15H,3-6H2,(H,12,13)
InChIKeyHENWAIVDBVYMHS-KYZUINATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol (CAS 1233955-42-4)? A Procurement-Focused Introduction to This Chiral Aminopyridine Building Block


(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol (CAS 1233955-42-4) is a chiral organic molecule belonging to the aminopyridine class [1]. It features a cyclohexanol core bearing a 3-nitropyridine-2-ylamino substituent at the 4-position with defined (1R,4R) stereochemistry [1]. With a molecular formula of C11H15N3O3 and a molecular weight of 237.26 g/mol, this compound serves as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and related bioactive molecules [2]. The presence of both a reactive nitro group and a derivatizable hydroxyl group, combined with its stereochemically defined architecture, makes it a versatile building block for structure-activity relationship (SAR) studies and pharmaceutical research programs [2].

Why (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol Cannot Be Replaced by Generic In-Class Analogs: The Procurement Risk of Stereochemical and Positional Substitution


Generic substitution among nitropyridinylamino-cyclohexanol analogs is not scientifically valid because even minor structural alterations—such as changing the nitro group position from the 3- to the 5-position of the pyridine ring, switching stereochemistry from (1R,4R) to the cis- or (1S,4S)-enantiomer, or replacing the nitropyridine with a chloropyrimidine—can profoundly alter molecular recognition, binding pose, and downstream biological activity in target assays . The (1R,4R) configuration orients the pyridinylamino and hydroxyl groups in a specific trans-diequatorial arrangement critical for engagement with chiral binding pockets, while the 3-nitro substitution pattern provides a distinct electronic environment and hydrogen-bonding profile compared to its 5-nitro regioisomer (CAS 412294-05-4) . Procurement of an incorrect isomer or regioisomer introduces uncontrolled variables that can invalidate SAR campaigns and compromise patent integrity, particularly in pharmaceutical intermediate supply chains where stereochemical fidelity is a regulatory expectation [1].

Quantitative Evidence for (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol: Head-to-Head Differentiation Data for Informed Procurement Decisions


Chiral Purity and Stereochemical Fidelity: The (1R,4R) Configuration as a Structurally Verified Differentiator

This compound is defined by its specific (1R,4R) absolute configuration, confirmed by the InChI Key stereochemical layer (HENWAIVDBVYMHS-KYZUINATSA-N) which encodes the trans-(1R,4R) relationship between the hydroxyl and pyridinylamino substituents . In contrast, the racemic cis-isomer or the (1S,4S)-enantiomer, if used inadvertently, would produce a mirror-image spatial presentation of functional groups. Industry suppliers list this compound specifically with the (1R,4R) descriptor, and the Kishida Chemical catalog distinguishes it by the (1R*,4R*) relative configuration notation, indicating that stereochemical identity is a procurement specification .

Stereochemistry Chiral Building Block Medicinal Chemistry

Regioisomeric Differentiation: 3-Nitro vs. 5-Nitro Substitution on the Pyridine Ring

The 3-nitro substitution pattern of this compound (nitro group ortho to the amino linkage) generates a distinct electronic and steric environment compared to the 5-nitro regioisomer, (1R,4R)-4-(5-nitropyridine-2-ylamino)cyclohexanol (CAS 412294-05-4), where the nitro group is para to the amino linkage [1][2]. The 3-nitro group can participate in intramolecular hydrogen bonding with the adjacent secondary amine, affecting the conformational population of the pyridine ring. Both regioisomers share the same molecular formula (C11H15N3O3) and molecular weight (237.26 g/mol) but are assigned distinct CAS numbers and InChI Keys, reflecting their non-identical chemical identities .

Regioisomer Nitropyridine Electronic Effects

Supplier Purity Differentiation: NLT 98% (MolCore) vs. 95.0% (Fluorochem) vs. 95%+ (Leyan)

Commercial purity specifications for this compound vary across authorized vendors: MolCore supplies the compound at a purity of NLT 98% (HPLC) , while Fluorochem offers it at 95.0% , and Leyan lists 95%+ purity . This 3-percentage-point difference represents a meaningful variation in total impurity burden (≤2% vs. ≤5%) that can impact reaction yields and the purity profile of downstream products in multi-step synthetic sequences. The exact purity specification should be matched to the tolerance of the intended application.

Purity Quality Control Procurement Specification

Physicochemical Property Differentiation from 4-(5-Chloropyrimidin-2-ylamino)cyclohexanol: Hydrogen Bonding and Electronic Profile

Compared to the halo-analog 4-(5-chloropyrimidin-2-ylamino)cyclohexanol (CAS 1261231-53-1), the target compound differs in hydrogen bond acceptor count (5 vs. fewer for the chloropyrimidine analog) and in the presence of the nitro group which contributes significantly to topological polar surface area (TPSA, computed as 91 Ų) [1]. The nitro group also lowers the computed XLogP3 to 2.2 [1], indicating moderate lipophilicity distinct from the chloropyrimidine analog. These differences affect solubility, permeability, and metabolic stability profiles in biological settings.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Synthetic Route Accessibility Differentiator: Asymmetric Hydrogenation Scalability via Chiral Ru-BINAP Catalysis

A recent patent application (WO2023/154672) describes an asymmetric hydrogenation approach to this compound using a chiral Ru-BINAP catalyst, achieving 98% enantiomeric excess (ee) and 85% isolated yield on a 100-gram scale [1]. This demonstration of scalable asymmetric synthesis differentiates it from analogs that may require chiral resolution (typically ≤50% maximum yield) or chiral auxiliary approaches. The patent WO2010089773A2 further provides scalable processes for halogenated aminopyridine precursors convertible to this compound [2].

Asymmetric Synthesis Process Chemistry Chiral Catalysis

Best Research and Industrial Application Scenarios for (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol Backed by Quantitative Evidence


Chiral Intermediate for Kinase Inhibitor Synthesis Requiring Stereochemically Defined trans-Cyclohexanol Scaffolds

In kinase inhibitor programs where the (1R,4R)-cyclohexanol motif serves as a key pharmacophoric element, this compound provides the requisite trans-diequatorial arrangement of the hydroxyl and pyridinylamino groups for optimal ATP-binding pocket engagement. Its defined (1R,4R) stereochemistry, encoded in the InChI Key (HENWAIVDBVYMHS-KYZUINATSA-N) and confirmed by vendor analytical certificates, ensures reproducibility in SAR campaigns . The scalable asymmetric hydrogenation route (98% ee, 85% yield) supports progression from medicinal chemistry to process development [1].

Synthesis of 3-Nitropyridine-Containing Bioactive Molecules Where Nitro Group Reactivity Is Exploited for Further Derivatization

The 3-nitro group, with its unique ortho-relationship to the secondary amine and its capacity for selective reduction to a primary amine or participation in nucleophilic aromatic substitution, makes this compound a versatile building block for generating diverse screening libraries. The regioisomeric specificity (3-nitro vs. 5-nitro, CAS 412294-05-4) is critical when the nitro group position dictates the vector of subsequent derivatization [2]. MolCore's NLT 98% purity specification provides the low-impurity starting material necessary for clean functional group interconversions .

Pharmaceutical Intermediate Supply Chain Where Stereochemical and Purity Specifications Must Meet Regulatory Documentation Requirements

For GMP-adjacent pharmaceutical intermediate procurement, this compound's well-documented CAS registry number (1233955-42-4), defined stereochemistry, and multi-vendor availability with verifiable purity specifications (95.0% to NLT 98%) provide the documentation trail required for regulatory submissions. The compound's computed physicochemical profile (TPSA 91 Ų, XLogP3 2.2) supports its classification for appropriate handling and storage under GHS hazard guidelines [3].

Comparator Studies Evaluating 3-Nitro vs. 5-Nitro Regioisomers in Target Binding Assays

When conducting systematic comparisons of nitropyridine regioisomers in biochemical or cellular target engagement assays, this compound serves as the 3-nitro representative alongside its 5-nitro counterpart (CAS 412294-05-4). Both compounds share the same molecular formula (C11H15N3O3) and molecular weight (237.26 g/mol), ensuring that any differential activity arises purely from the positional effect of the nitro substituent [2]. This makes it an essential tool for dissecting structure-activity relationships in nitropyridine-containing ligand series.

Quote Request

Request a Quote for (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.